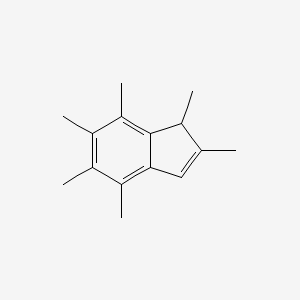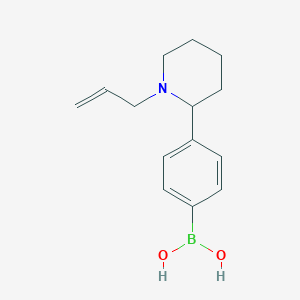
4-Methyl-2,2-diphenylpent-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,2-diphenylpent-4-en-1-ol is an organic compound with the molecular formula C18H20O. It is characterized by its yellow to pale yellow color and is typically found in a liquid state . This compound is notable for its unique structure, which includes a pentenyl chain substituted with methyl and diphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,2-diphenylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2,2-diphenylpent-4-en-1-one with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,2-diphenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methyl-2,2-diphenylpent-4-en-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various halogenating agents or nucleophiles can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: 4-Methyl-2,2-diphenylpent-4-en-1-one.
Reduction: Saturated alcohols.
Substitution: Halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-2,2-diphenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,2-diphenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting metabolic and enzymatic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2,2-diphenylpent-4-en-1-one
- 4-Methyl-2,2-diphenylpentane-1-ol
- 4-Methyl-2,2-diphenylpent-4-en-1-amine
Uniqueness
4-Methyl-2,2-diphenylpent-4-en-1-ol is unique due to its specific combination of a pentenyl chain with methyl and diphenyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C18H20O |
|---|---|
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
4-methyl-2,2-diphenylpent-4-en-1-ol |
InChI |
InChI=1S/C18H20O/c1-15(2)13-18(14-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,1,13-14H2,2H3 |
Clave InChI |
SVINJADEBKZAEN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)

![D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14119581.png)

![7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B14119590.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14119602.png)






![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14119654.png)

